molecular formula C17H24F2N2O2S B5291448 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane

7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane

Cat. No. B5291448
M. Wt: 358.4 g/mol
InChI Key: IROSZLZFTFFMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has been found to exhibit promising activity against a range of diseases.5]decane.

Mechanism of Action

The mechanism of action of 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. It has also been suggested that this compound may interact with specific receptors or ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane can have various biochemical and physiological effects. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and exhibit neuroprotective effects in Parkinson's disease models. In addition, it has been found to modulate the activity of specific enzymes and proteins, such as HDACs.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential therapeutic applications. It has been found to exhibit promising activity against various diseases, making it a potential candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane involves a multi-step process. The initial step involves the reaction between 2,3-difluorobenzylamine and ethylsulfonyl chloride to form the intermediate compound 2,3-difluorobenzyl ethylsulfonate. This intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product.

Scientific Research Applications

7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, it has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease, and also exhibit neuroprotective effects in Parkinson's disease models.

properties

IUPAC Name

9-[(2,3-difluorophenyl)methyl]-2-ethylsulfonyl-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2S/c1-2-24(22,23)21-10-8-17(13-21)7-4-9-20(12-17)11-14-5-3-6-15(18)16(14)19/h3,5-6H,2,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROSZLZFTFFMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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